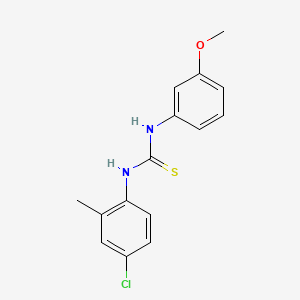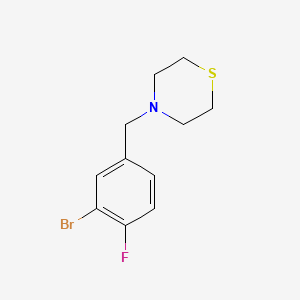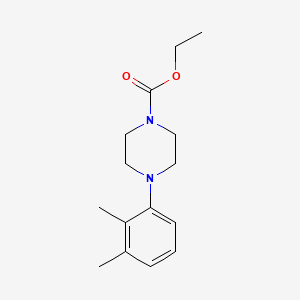![molecular formula C18H19NO B5800987 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a chemical compound that belongs to the tetrahydroquinoline family. MATQ has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline exerts its therapeutic effects by modulating various cellular pathways. For example, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in tissue remodeling and cancer metastasis. Additionally, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is that it is not water-soluble, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several future directions for the study of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One potential direction is to investigate the use of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in combination with other drugs for the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in animal models and humans. Additionally, the development of novel synthetic methods for 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline and its derivatives could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a one-pot, three-component reaction of 4-methylacetophenone, aniline, and cyclohexanone. The reaction is carried out under reflux in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is around 80%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-8-10-15(11-9-14)13-18(20)19-12-4-6-16-5-2-3-7-17(16)19/h2-3,5,7-11H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLUIWVUNNLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(p-tolyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)


![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)

![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)